![molecular formula C18H13ClF2N4O2 B2683810 2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941995-57-9](/img/structure/B2683810.png)

2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

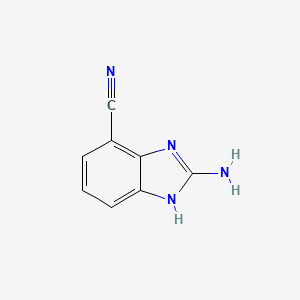

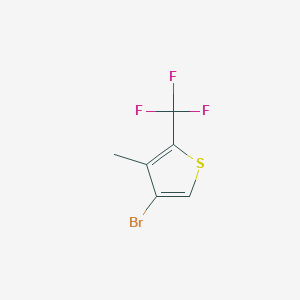

This compound is a complex organic molecule that contains several functional groups. It has a triazine ring, which is a six-membered ring with three nitrogen atoms, and an imidazole ring, which is a five-membered ring with two nitrogen atoms. Both of these rings are heterocyclic, meaning they contain atoms other than carbon in the ring. The molecule also contains several halogen atoms (chlorine and fluorine) attached to benzyl groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their combination. The halogen atoms could be introduced through halogenation reactions .Molecular Structure Analysis

The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure. The electronegative halogen atoms would create regions of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the halogen atoms and the nitrogen atoms in the rings. These could act as sites for nucleophilic or electrophilic attack, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of halogen atoms could increase its molecular weight and possibly its boiling and melting points . The heterocyclic rings could contribute to its stability .Scientific Research Applications

Synthesis and Antiviral Activity

Compounds involving imidazo[1,2-a]s-triazine nucleosides have been synthesized and evaluated for their antiviral activities. These compounds exhibit moderate activity against rhinoviruses at nontoxic levels, highlighting their potential in the development of antiviral agents (Kim et al., 1978).

Solid-Phase Synthesis

A method for the solid-phase synthesis of trisubstituted [1,3,5]triazino[1,2-a]benzimidazole-2,4(3H,10H)-diones from resin-bound amino acids has been developed. This approach allows for efficient synthesis of these complex molecules, indicating potential applications in materials science and medicinal chemistry (Klein et al., 2002).

Microwave-Assisted Synthesis

Research into microwave-assisted synthesis techniques for creating fused heterocycles incorporating the trifluoromethyl moiety demonstrates advancements in synthetic chemistry. These methods provide efficient pathways to various heterocyclic compounds, which could have applications ranging from material sciences to pharmaceutical research (Shaaban, 2008).

Synthesis of Novel Compounds

Studies have been conducted on the synthesis of new fluorine/phosphorus substituted compounds, showcasing the potential of these molecules as molluscicidal agents against snails responsible for bilharziasis diseases. This indicates their utility in addressing specific agricultural or medical challenges related to snail-borne diseases (Al-Romaizan et al., 2014).

Electrochemical Behavior and Thermal Stability

Polyimides synthesized from 1,3,5-triazine-based diamines have been studied for their solubility, electrochemical behavior, and thermal stability. These materials show promise for applications in polymer semiconductors, highlighting the broader applicability of triazine-based compounds in electronic and material sciences (Li et al., 2017).

CO2 Capture

Triazine-based benzimidazole-linked polymers have been developed for highly selective CO2 capture. This research suggests the potential of these materials in addressing environmental challenges, particularly in carbon capture and storage technologies (Sekizkardes et al., 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N4O2/c19-14-2-1-3-15(21)13(14)10-25-17(27)16(26)24-9-8-23(18(24)22-25)12-6-4-11(20)5-7-12/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZPXPLYLYGGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2683730.png)

![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2683733.png)

![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)

![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)